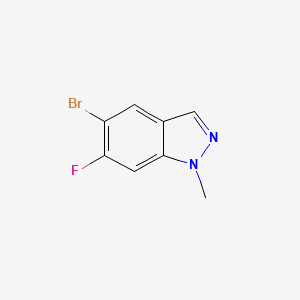

5-bromo-6-fluoro-1-methyl-1H-indazole

Descripción general

Descripción

5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring system. This compound is part of the indazole family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the halogenation reactions. These reactions typically require specific ligands and solvents to achieve high yields.

Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines are used to form the indazole ring. This method often involves the use of reducing agents like sodium borohydride or hydrogen gas.

Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent. It is a solvent-free approach that is gaining popularity due to its environmental benefits.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions, particularly halogenation, are common with this compound due to the presence of reactive halogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Halogenating agents like bromine, fluorine, and iodine are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

Reduction Products: Reduced indazoles with different functional groups.

Substitution Products: Other halogenated indazoles with different halogen atoms.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-6-fluoro-1-methyl-1H-indazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is often employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity in substitution and coupling reactions.

The compound exhibits a range of biological activities, including:

- Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as modulation of Bcl-2/Bax protein levels. It has demonstrated efficacy against various cancer cell lines, including Hep-G2 and K562.

- Antimicrobial Activity: In vitro studies indicate that this compound possesses antimicrobial properties, effective against several bacterial strains. The proposed mechanism may involve disruption of bacterial membranes or inhibition of metabolic pathways critical for bacterial survival.

Pharmaceutical Development

The compound is being explored for its potential use in drug development, particularly in treating cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for further therapeutic investigations .

Antitumor Activity

A study focused on the antitumor activity of various indazole derivatives highlighted that modifications at the C-5 position significantly influenced anticancer efficacy. This compound exhibited superior activity against Hep-G2 cells compared to other derivatives, indicating its potential as a lead compound in cancer therapy.

Apoptosis Induction in K562 Cells

In another study, treatment with varying concentrations of the compound led to increased apoptosis rates in K562 leukemia cells. This suggests its therapeutic potential in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial to its biological activity. SAR studies indicate that halogen substituents enhance binding affinity to target proteins, thereby increasing potency against cancer cells. The unique combination of bromine and fluorine atoms contributes to its distinct chemical properties compared to similar compounds.

Mecanismo De Acción

The mechanism by which 5-bromo-6-fluoro-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparación Con Compuestos Similares

5-Bromo-6-fluoro-1-methyl-1H-indazole is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other halogenated indazoles, such as 5-chloro-6-fluoro-1-methyl-1H-indazole and 5-bromo-6-chloro-1-methyl-1H-indazole.

Uniqueness: The presence of both bromine and fluorine atoms on the indazole ring gives this compound distinct chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. Below is a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of bromine and fluorine atoms on its indazole ring system. This structural configuration contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets: The compound may bind to enzymes and receptors, influencing cellular pathways related to growth, apoptosis, and immune responses.

- Pathways Involved: It modulates signaling pathways that are critical for cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep-G2 | 3.32 | Induces apoptosis via Bcl-2/Bax modulation |

| K562 | 10.0 | Alters cell cycle distribution |

In a study evaluating the compound's effect on Hep-G2 cells, it was found to induce apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) . The compound also demonstrated efficacy in altering the cell cycle distribution, promoting G0/G1 phase arrest .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several studies have highlighted the compound's therapeutic potential:

- Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antitumor activity against different cancer cell lines. The results indicated that modifications at the C-5 position significantly influenced the anticancer efficacy, with this compound showing superior activity against Hep-G2 cells compared to other derivatives .

- Apoptosis Induction in K562 Cells : Treatment with varying concentrations of this compound led to increased apoptosis rates in K562 cells, demonstrating its potential as a therapeutic agent in leukemia .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. SAR studies indicate that the presence of halogen substituents enhances the compound's binding affinity to target proteins, thereby increasing its potency against cancer cells .

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHEKOPCWVHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.